1-ethenyl-1-methylsiletane
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Overview
Description
1-Ethenyl-1-methylsiletane, also known as silacyclobutane, is an organosilicon compound characterized by the presence of a silicon atom within a four-membered ring structure. This compound is notable for its unique chemical properties, which arise from the incorporation of silicon into the ring, replacing a carbon atom. The molecular formula of this compound is C6H12Si, and it has a molecular weight of 112.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-methylsiletane can be synthesized through various methods, including the reaction of vinylsilane with methylsilane under specific conditions. The reaction typically involves the use of a catalyst, such as a transition metal complex, to facilitate the formation of the silacyclobutane ring. The reaction conditions often include elevated temperatures and controlled pressure to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability. The process may also include purification steps, such as distillation or chromatography, to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-1-methylsiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The vinyl group in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can react with the vinyl group under mild conditions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclobutane derivatives.
Scientific Research Applications
1-Ethenyl-1-methylsiletane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-ethenyl-1-methylsiletane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in diverse chemical reactions. The vinyl group provides a site for further functionalization, enabling the compound to interact with biological molecules and materials .
Comparison with Similar Compounds
1-Methyl-1-silacyclobutane: Similar structure but lacks the vinyl group.
1-Ethenyl-1-silacyclobutane: Similar structure but lacks the methyl group.
1-Methyl-1-vinylsilane: Contains a silicon atom but does not form a ring structure.
Uniqueness: 1-Ethenyl-1-methylsiletane is unique due to the presence of both a vinyl group and a methyl group attached to the silicon atom within a four-membered ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
3514-67-8 |
---|---|
Molecular Formula |
C6H12Si |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
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